

# Technical Guide: Spectroscopic Data for Ethyl 3-chloropyridine-2-carboxylate

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## Compound of Interest

Compound Name: Ethyl 3-chloropyridine-2-carboxylate

Cat. No.: B174613

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## Introduction

**Ethyl 3-chloropyridine-2-carboxylate** is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in pharmaceuticals. This technical guide provides a summary of the expected spectroscopic data for this compound. As direct experimental spectra are not readily available in public databases, this guide presents predicted spectroscopic data based on established principles of NMR, IR, and mass spectrometry. A general experimental protocol for its synthesis is also provided.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 3-chloropyridine-2-carboxylate**. These predictions are based on computational models and analysis of similar structures.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data

Solvent:  $\text{CDCl}_3$ , Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~8.50	dd	1H	H6 (Pyridine)
~7.80	dd	1H	H4 (Pyridine)
~7.40	dd	1H	H5 (Pyridine)
~4.40	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~1.40	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>

## Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~165	C=O (Ester)
~150	C2 (Pyridine)
~148	C6 (Pyridine)
~138	C4 (Pyridine)
~128	C3 (Pyridine)
~124	C5 (Pyridine)
~62	-OCH <sub>2</sub> CH <sub>3</sub>
~14	-OCH <sub>2</sub> CH <sub>3</sub>

## Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2980-2850	Medium	C-H stretch (aliphatic)
~1730-1715	Strong	C=O stretch (ester)
~1580, 1470, 1430	Medium-Strong	C=C and C=N stretching (pyridine ring)
~1250-1000	Strong	C-O stretch (ester)
~800-700	Strong	C-Cl stretch

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z	Relative Intensity	Possible Fragment
185/187	High	[M] <sup>+</sup> (Molecular ion, showing isotopic pattern for Cl)
156/158	Medium	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
140/142	Medium	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
112/114	High	[M - COOC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
77	Medium	[C <sub>5</sub> H <sub>3</sub> N] <sup>+</sup>

## Experimental Protocols

### General Synthesis of Ethyl 3-chloropyridine-2-carboxylate

A plausible method for the synthesis of **Ethyl 3-chloropyridine-2-carboxylate** involves the esterification of 3-chloropyridine-2-carboxylic acid. While a specific protocol for this exact transformation is not widely published, a general procedure based on standard esterification methods can be proposed.

Materials:

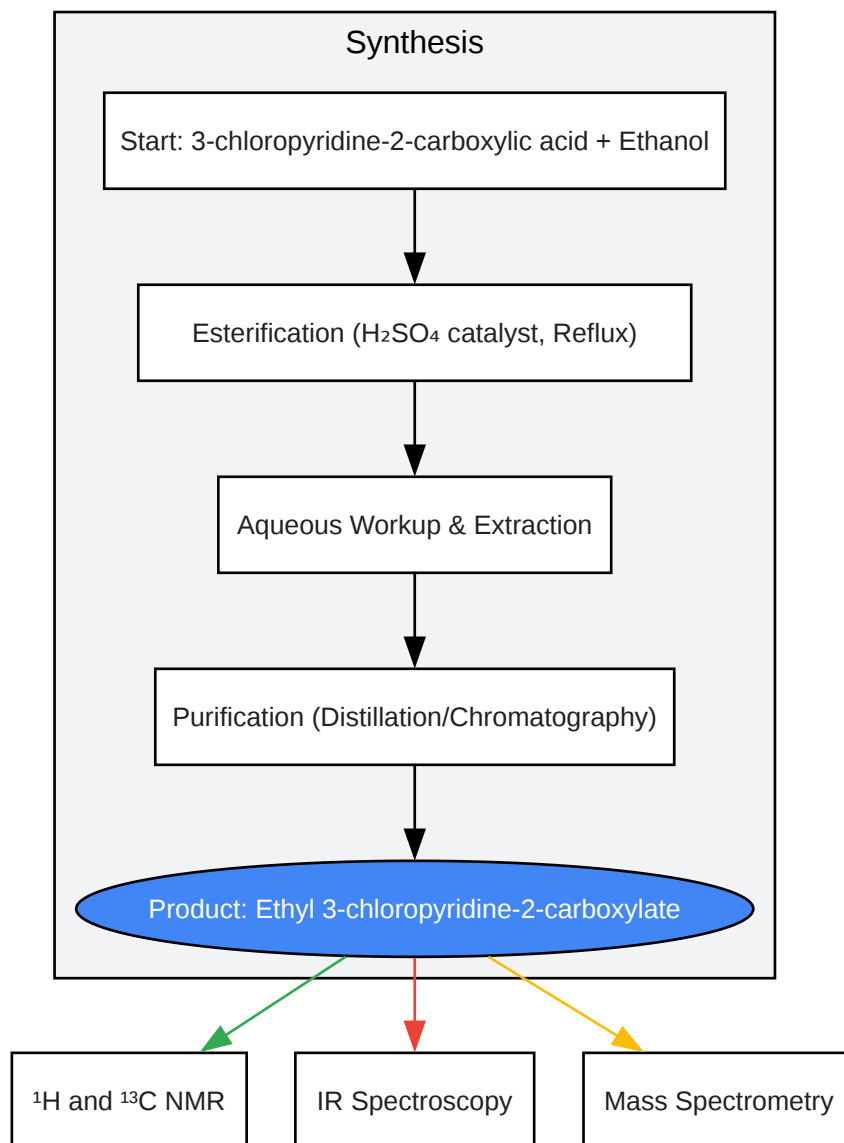
- 3-chloropyridine-2-carboxylic acid
- Anhydrous ethanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

#### Procedure:

- A mixture of 3-chloropyridine-2-carboxylic acid and an excess of anhydrous ethanol is prepared in a round-bottom flask.
- A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
- The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, the excess ethanol is removed under reduced pressure.
- The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
- The organic layer is then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
- The solvent is evaporated under reduced pressure to yield the crude **ethyl 3-chloropyridine-2-carboxylate**.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **Ethyl 3-chloropyridine-2-carboxylate**.



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Caption: Workflow for Synthesis and Analysis.

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